3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

Catalog No.
S690692
CAS No.
304655-78-5
M.F
C3H6N4O3
M. Wt
146.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

CAS Number

304655-78-5

Product Name

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate

Molecular Formula

C3H6N4O3

Molecular Weight

146.11 g/mol

InChI

InChI=1S/C3H4N4O2.H2O/c4-3-5-1(2(8)9)6-7-3;/h(H,8,9)(H3,4,5,6,7);1H2

InChI Key

AGJCUQSNRFXRDU-UHFFFAOYSA-N

SMILES

C1(=NC(=NN1)N)C(=O)O.O

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O.O

Synthesis of Metal-Organic Frameworks

Synthesis of Purine Nucleotide Analogs

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate is a chemical compound with the molecular formula C3H6N4O3C_3H_6N_4O_3 and a molecular weight of 146.11 g/mol. This compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of an amino group and a carboxylic acid group makes it a versatile building block in organic synthesis and materials science. It is known for its crystalline form, often encountered as a hydrate, which indicates the presence of water molecules in its structure .

As AmTAZAc primarily finds use as a building block in MOF synthesis, a specific mechanism of action is not applicable. However, within MOFs, the carboxylic acid and amino groups of AmTAZAc can interact with metal ions or clusters through coordination bonds, influencing the structure and functionality of the resulting material [].

The reactivity of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate is primarily attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound useful in various acid-base reactions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form imines or related structures.

These reactions make it a valuable intermediate in organic synthesis .

Research has indicated that 3-amino-1,2,4-triazole-5-carboxylic acid hydrate exhibits notable biological activities. It has been studied for its potential as an antifungal agent and as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to interact with biological systems suggests potential therapeutic applications, particularly in agriculture and pharmaceuticals .

Several methods have been developed for synthesizing 3-amino-1,2,4-triazole-5-carboxylic acid hydrate:

  • Hydrolysis of Triazole Derivatives: Starting from substituted triazoles, hydrolysis can yield the desired compound.
  • Reactions involving Amino Acids: Combining specific amino acids with triazole derivatives under controlled conditions can produce this compound.
  • Metal-Catalyzed Reactions: Utilizing metal catalysts to facilitate the formation of the triazole ring while incorporating carboxylic acid functionalities has also been reported.

These methods highlight its synthetic versatility and adaptability in various chemical contexts .

3-Amino-1,2,4-triazole-5-carboxylic acid hydrate has several applications across different fields:

  • Agriculture: Used as a fungicide due to its antifungal properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses based on its biological activity.
  • Material Science: Employed in the synthesis of metal-organic frameworks and other advanced materials due to its ability to coordinate with metal ions .

Studies on the interactions of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate have focused on:

  • Metal Coordination: Its ability to form complexes with various metal ions is significant for applications in catalysis and materials development.
  • Biological Interactions: Research into how this compound interacts with enzymes and other biological molecules can provide insights into its mechanism of action and potential therapeutic benefits .

Several compounds share structural or functional similarities with 3-amino-1,2,4-triazole-5-carboxylic acid hydrate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-1,2,4-TriazoleFive-membered ring with three nitrogensLacks carboxylic acid functionality
5-Amino-1H-tetrazoleContains four nitrogensMore basic due to the presence of an additional nitrogen
4-Amino-1H-pyrazoleFive-membered ring with two nitrogensDifferent heterocyclic structure
3-Amino-1H-pyrazoleSimilar amino group but different ringExhibits distinct biological activities

These compounds illustrate the diversity within nitrogen-containing heterocycles while highlighting the unique features of 3-amino-1,2,4-triazole-5-carboxylic acid hydrate that contribute to its specific applications and reactivity .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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